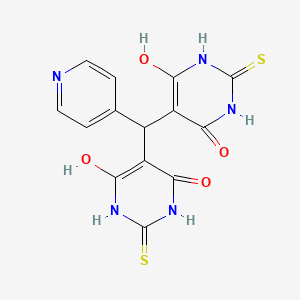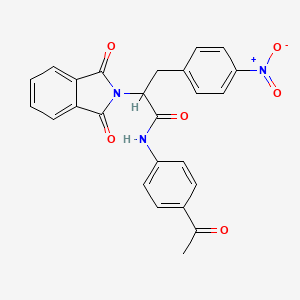![molecular formula C18H21BrO3 B5170422 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5170422.png)
1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene, also known as BME, is a chemical compound used in scientific research for its unique properties. It is a complex molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene is not well understood, but it is believed to interact with GPCRs and other proteins in the body. 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene has been shown to bind to the beta-2 adrenergic receptor, a GPCR involved in the regulation of heart rate and blood pressure. 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene has also been shown to inhibit the aggregation of Aβ peptides, which are thought to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of GPCRs and inhibit the aggregation of Aβ peptides. 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene in lab experiments is its ability to selectively interact with specific proteins, making it useful for studying the function of these proteins. However, 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research involving 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene, including the development of new synthetic methods for producing 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene and the study of its interactions with other proteins in the body. 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene may also have potential therapeutic applications, such as in the treatment of Alzheimer's disease or other neurodegenerative disorders. Further research is needed to fully understand the potential of 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene and its applications in science and medicine.
Conclusion:
In conclusion, 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene is a complex molecule that has been synthesized using various methods and has been studied extensively for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored. 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene has the potential to be a valuable tool in the study of GPCRs and other proteins in the body, and further research is needed to fully understand its potential.
合成方法
1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of Suzuki-Miyaura coupling reactions. One of the most common methods for synthesizing 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene involves the use of a palladium-catalyzed cross-coupling reaction between 3,5-dimethylphenylboronic acid and 2-(2-bromoethoxy)-4-methylphenol. This reaction yields 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene as a white solid with a melting point of 110-112°C.
科学研究应用
1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene has been used in scientific research for a variety of applications, including as a ligand for the study of G protein-coupled receptors (GPCRs) and as a fluorescent probe for the detection of amyloid-beta (Aβ) aggregates. 1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene has also been used as a building block for the synthesis of other compounds, including dendrimers and polymers.
属性
IUPAC Name |
1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-12-5-6-16(17(11-12)20-4)21-7-8-22-18-14(3)9-13(2)10-15(18)19/h5-6,9-11H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCMHFIAOWTWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2Br)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5170339.png)
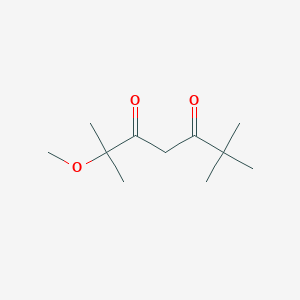
![diethyl {[(4-chlorobenzyl)amino]methylene}malonate](/img/structure/B5170357.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5170366.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B5170373.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5170387.png)
![1-(2-furoyl)-4-[(7-{[4-(3-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-yl)sulfonyl]piperazine](/img/structure/B5170395.png)
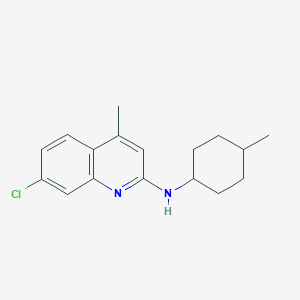
![ethyl N-methyl-N-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}glycinate](/img/structure/B5170416.png)
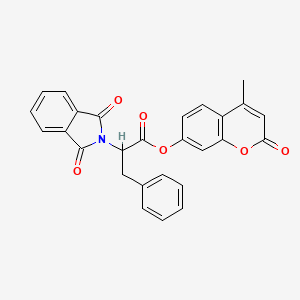
![N-[2-(difluoromethoxy)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5170436.png)
![N-1,3-benzodioxol-5-yl-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5170444.png)
